molecular formula C19H19N5O2S B11614782 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-[1-(4-hydroxyphenyl)-1H-pyrrol-2-YL]methylidene]acetohydrazide

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-[1-(4-hydroxyphenyl)-1H-pyrrol-2-YL]methylidene]acetohydrazide

Cat. No.: B11614782
M. Wt: 381.5 g/mol
InChI Key: HUCQFCSSPIPZHE-RGVLZGJSSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[1-(4-hydroxyphenyl)-1H-pyrrol-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyrimidine ring, a pyrrole ring, and a hydrazide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[1-(4-hydroxyphenyl)-1H-pyrrol-2-YL]methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[1-(4-hydroxyphenyl)-1H-pyrrol-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[1-(4-hydroxyphenyl)-1H-pyrrol-2-YL]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[1-(4-hydroxyphenyl)-1H-pyrrol-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a hydroxyphenyl group.

    2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide: Lacks the pyrrole ring and hydrazide group.

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[1-(4-hydroxyphenyl)-1H-pyrrol-2-YL]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-[1-(4-hydroxyphenyl)pyrrol-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C19H19N5O2S/c1-13-10-14(2)22-19(21-13)27-12-18(26)23-20-11-16-4-3-9-24(16)15-5-7-17(25)8-6-15/h3-11,25H,12H2,1-2H3,(H,23,26)/b20-11+

InChI Key

HUCQFCSSPIPZHE-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)O)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)O)C

Origin of Product

United States

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